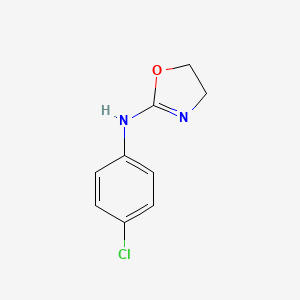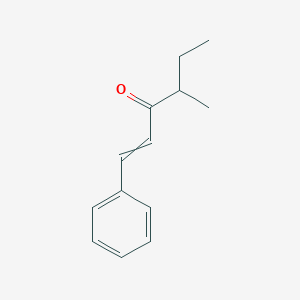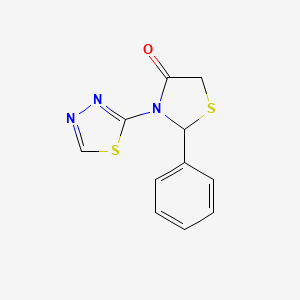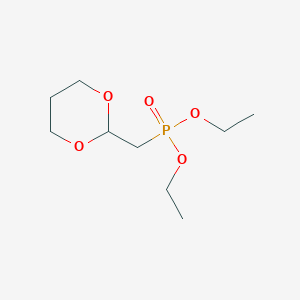![molecular formula C15H19NO4 B14006781 Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate CAS No. 7633-47-8](/img/structure/B14006781.png)
Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate is a complex organic compound with a molecular formula of C15H19NO5. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Propanoate Ester: The esterification reaction can be carried out using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 3-(methoxycarbonylmethylthio)propionate
Uniqueness
Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
7633-47-8 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydroindol-1-yl]propanoate |
InChI |
InChI=1S/C15H19NO4/c1-19-13(17)7-9-16-8-6-11-4-3-5-12(15(11)16)10-14(18)20-2/h3-5H,6-10H2,1-2H3 |
Clave InChI |
FMUSDOGUQDYKNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1CCC2=C1C(=CC=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)

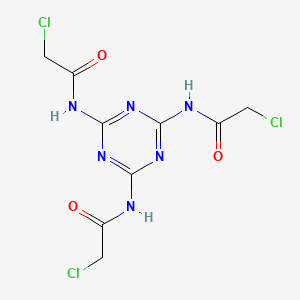
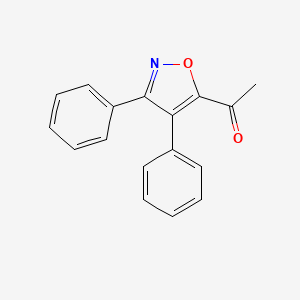
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)
